8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with a molecular formula of C26H30N6O3. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and aldehydes, followed by cyclization.
Substitution Reactions:
Alkylation: The 3-phenylpropyl group is introduced via alkylation reactions, using reagents like phenylpropyl halides under basic conditions.
Methylation: The methyl groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the purine core or the phenylpropyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Methyl iodide, dimethyl sulfate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the purine core can lead to dihydropurine derivatives.
Scientific Research Applications
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the binding affinities and activities of various receptors, including adrenergic and serotonergic receptors.
Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to adrenergic and serotonergic receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction Pathways: By interacting with receptors and enzymes, the compound can alter signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety and interacts with serotonergic receptors.
Naftopidil: A drug used to treat benign prostatic hyperplasia, which also targets adrenergic receptors.
Urapidil: An antihypertensive agent with a similar piperazine structure.
Uniqueness
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and enzymes makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
851943-20-9 |
---|---|
Molecular Formula |
C28H34N6O3 |
Molecular Weight |
502.619 |
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(15-7-10-21-8-5-4-6-9-21)24(29-26)20-32-16-18-33(19-17-32)22-11-13-23(37-3)14-12-22/h4-6,8-9,11-14H,7,10,15-20H2,1-3H3 |
InChI Key |
OLDHDAKUBOXGBH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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